molecular formula C9H7F3N2 B169013 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile CAS No. 167024-67-1

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

Cat. No. B169013
CAS RN: 167024-67-1
M. Wt: 200.16 g/mol
InChI Key: XNINJDSNBGQKDL-UHFFFAOYSA-N
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Description

“2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H7F3N2 . It is a solid substance and is part of the class of (trifluoromethyl)benzenes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-4-(trifluoromethyl)pyridine, which can be prepared from 2,4-CTF, is employed as a key intermediate for the preparation of bimiralisib .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” can be represented by the SMILES string FC(F)(F)C1=CC=C(CC#N)C(F)=C1 . The InChI code for this compound is 1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is 200.16 . It is a solid substance .

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography (HILIC) offers an alternative to reverse-phase liquid chromatography for separating polar, weakly acidic, or basic samples. It operates on polar columns in aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. This method enhances ionization in mass spectrometry, making it increasingly popular for analyzing peptides, proteins, drugs, metabolites, and various natural compounds. The separation selectivity in HILIC complements that in reverse-phase and other modes, making it suitable for two-dimensional applications involving complex sample matrices (Jandera, 2011).

LC-MS/MS Study on Degradation Processes

Nitisinone, a triketone herbicide, has medical applications for treating hepatorenal tyrosinemia despite its environmental impact and synthesis cost. Research primarily focuses on its medical uses, with limited understanding of its stability and degradation pathways. LC-MS/MS studies reveal nitisinone's stability increases with solution pH, forming two major stable degradation products at pH levels mimicking human gastric juice. This contributes to a better understanding of nitisinone's properties and its medical applications' potential risks and benefits (Barchańska et al., 2019).

ACE2 and SARS-CoV-2 Interaction

ACE2 (angiotensin-converting enzyme 2) plays multiple roles including as a negative regulator of the renin-angiotensin system, an amino acid transporter, and the SARS-CoV-2 receptor. Its expression in various tissues links it to immunity, inflammation, and cardiovascular diseases. The unique binding affinity of SARS-CoV-2 to human ACE2 due to key amino acid residues differences suggests pathways for potential therapies against COVID-19 and associated cardiovascular complications (Gheblawi et al., 2020).

Safety and Hazards

The safety information for “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” indicates that it is a potentially dangerous substance. The hazard statements include H302, H312, H315, H318, H332, H335 . These codes indicate that the substance may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled .

properties

IUPAC Name

2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNINJDSNBGQKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246655
Record name α-Amino-4-(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile

CAS RN

167024-67-1
Record name α-Amino-4-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167024-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-(trifluoromethyl)benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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